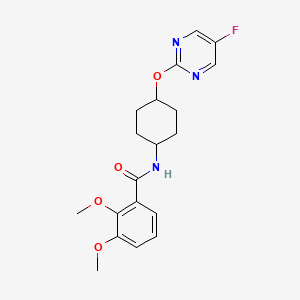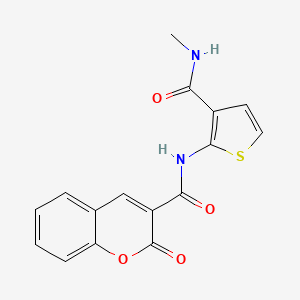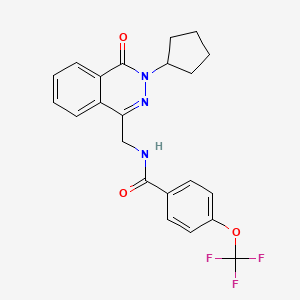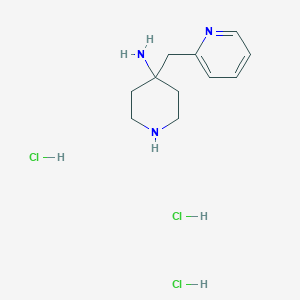![molecular formula C24H16Cl2N2O3S B2490886 1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1022096-46-3](/img/structure/B2490886.png)
1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex compounds similar to 1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves multi-step chemical reactions, often starting from simpler organic compounds and proceeding through various intermediates. Techniques such as nucleophilic substitution, aldol condensation, and Michael addition are commonly employed. For instance, compounds with structural similarities have been synthesized using tandem Aldol condensation-Michael addition processes in aqueous media, showcasing the intricate pathways involved in creating such complex molecules (Barakat et al., 2015).
Molecular Structure Analysis
X-ray crystallography is a primary tool for determining the molecular structure of complex organic compounds. It provides detailed insights into the arrangement of atoms within a molecule, their bond lengths, angles, and overall geometry. Studies on similar compounds have elucidated their crystalline structures, confirming features such as intramolecular bonding and spatial orientation, which are crucial for understanding the compound's reactivity and properties (Calvo et al., 1974).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. Reactions such as sulfuration, isomerization, and electrophilic addition are common, depending on the compound's specific functional groups. These reactions can lead to the formation of new compounds with varied properties and potential applications. For example, the reaction with electrophilic and nucleophilic agents can be influenced by the presence of chlorophenyl and methylsulfanyl groups, impacting the compound's reactivity and the types of products formed (Nakayama et al., 1998).
Applications De Recherche Scientifique
Environmental Impact and Endocrine Disruption
Research has explored the environmental presence and impact of organochlorine compounds, such as DDT (1,1,1-trichloro-2,2-bis (p-chlorophenyl)-ethane) and its metabolites, due to their persistence and potential for bioaccumulation. These studies highlight concerns about the endocrine-disrupting effects of such compounds on wildlife and human health. For instance, DDT and its metabolites have been shown to act as endocrine disruptors, impacting reproductive and immune systems through interactions with nuclear receptors and affecting mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021).
Applications in Material Science
Compounds with chlorophenyl groups have been utilized in the development of materials with specific optical or electronic properties. For instance, research into organic semiconductors for organic light-emitting diodes (OLEDs) has explored the use of various conjugated systems, including those based on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) and related materials. These studies demonstrate the potential for utilizing complex organic molecules in the fabrication of devices with applications ranging from sensing to energy conversion (Squeo & Pasini, 2020).
Health Implications
The health implications of exposure to synthetic chemicals structurally related to "1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione" have been a subject of research, particularly in terms of reproductive toxicity and carcinogenic potential. Studies have focused on understanding how such compounds, through their endocrine-disrupting capabilities, might contribute to diseases, including various forms of cancer and reproductive health issues. For example, the role of bisphenol A (BPA) and its analogs in modulating autophagy, a process critical for cellular maintenance and response to stress, has been explored, suggesting that environmental pollutants like BPA could influence disease pathogenesis through effects on cellular mechanisms (Sirasanagandla et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,3-bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O3S/c1-32-20-12-2-15(3-13-20)14-21-22(29)27(18-8-4-16(25)5-9-18)24(31)28(23(21)30)19-10-6-17(26)7-11-19/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOOPIWKZOSJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2490803.png)

![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)

![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)


![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)
![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)

